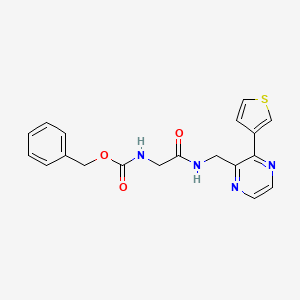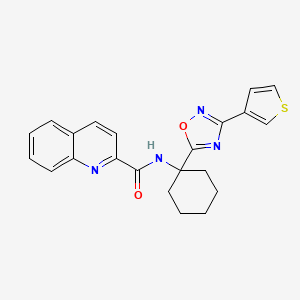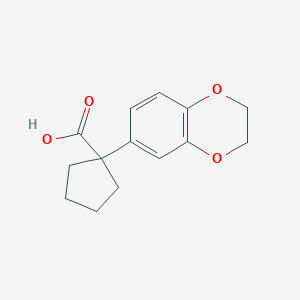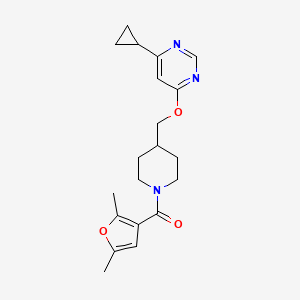
(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a sophisticated synthetic organic compound that belongs to a class of chemicals known for their potential therapeutic and industrial applications. This compound's structure is marked by the presence of a cyclopropylpyrimidinyl group, a piperidinyl core, and a dimethylfuran unit, creating a multifaceted molecule with a variety of reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone typically involves several key steps:
Formation of the Cyclopropylpyrimidin-4-yl unit: : This can be achieved via a cyclization reaction involving appropriate starting materials like 6-chloropyrimidine and cyclopropylamines under controlled temperature and pH conditions.
Coupling with Piperidinyl Unit:
Attachment of Dimethylfuran Moiety: : This step usually involves the reaction of 2,5-dimethylfuran with an intermediate formed from the previous steps, using reagents like phosphorus oxychloride or similar catalysts.
Industrial Production Methods
On an industrial scale, the synthesis would likely be carried out in large reactors with precise control of temperature, pressure, and pH. Continuous flow chemistry techniques could be employed to optimize the yield and purity while minimizing waste. Key reagents would be sourced in bulk, and reaction conditions would be fine-tuned to ensure consistent batch-to-batch quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially at the dimethylfuran moiety, leading to the formation of various oxidation products.
Reduction: : Reduction can occur at the cyclopropyl ring, often using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, especially involving the piperidinyl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Alkyl halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions vary but can include oxidized furans, reduced cyclopropyl compounds, and various substituted derivatives of the parent compound.
Scientific Research Applications
Chemistry
The compound is a valuable intermediate in organic synthesis, serving as a precursor to more complex molecules. Its unique structure makes it an excellent candidate for studies in stereochemistry and reaction mechanisms.
Biology and Medicine
In biological research, it could be used to study enzyme interactions and as a lead compound in drug development, especially for conditions where modulation of specific enzymes or receptors is desired. It might exhibit properties such as enzyme inhibition or receptor modulation.
Industry
Industrially, it could be utilized in the synthesis of advanced materials, given its stability and reactivity. It might find applications in the development of new polymers or as a catalyst in certain chemical processes.
Mechanism of Action
The compound’s effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. For instance, its piperidinyl group might bind to neural receptors, while the pyrimidinyl unit could interact with nucleic acids or proteins, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Pyridinyl)piperidin-1-yl)benzenes: : Similar structure but with a different aromatic group.
(4-(2,5-Dimethylfuran-3-yl)piperidin-1-yl)methanol: : Similar but with a different functional group.
Cyclopropylpyrimidinyl derivatives: : Compounds that share the pyrimidinyl core but differ in the additional substituents.
Highlighting Uniqueness
This compound stands out due to its combination of the cyclopropylpyrimidinyl and dimethylfuran units, which provide a unique set of chemical and physical properties that are not commonly found together in a single molecule. This uniqueness lends itself to specialized applications and potentially novel biological activities.
By understanding the detailed structure and properties of (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone, researchers can unlock its potential across various fields of science and industry.
Properties
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-13-9-17(14(2)26-13)20(24)23-7-5-15(6-8-23)11-25-19-10-18(16-3-4-16)21-12-22-19/h9-10,12,15-16H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUIDTCDRUURGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide](/img/structure/B2428660.png)
![2-[4-(piperidine-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2428661.png)
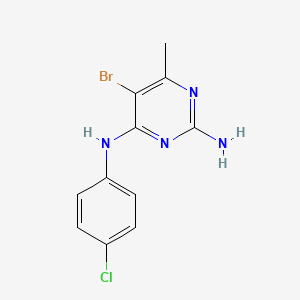

![(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2428668.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2428670.png)
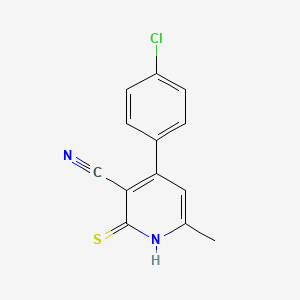
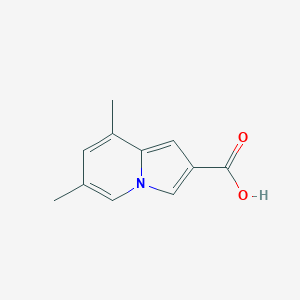
![3-bromo-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2428676.png)
![Ethyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2428677.png)
